molecular formula C27H27NOS B2558304 N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide

N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2558304
M. Wt: 413.6 g/mol
InChI Key: YZWSNRVLZSNSPQ-UHFFFAOYSA-N
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Description

N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, combining a thiophene carboxamide scaffold with an adamantane moiety. Its structural framework is associated with multiple bioactivities, making it a valuable compound for investigating new therapeutic agents. Compounds featuring the adamantane group have demonstrated a range of biological activities . Furthermore, the thiophene-2-carboxamide component is a recognized pharmacophore in the development of antiviral agents . Research on similar molecular architectures indicates potential for antimicrobial activity, particularly against Gram-positive bacteria and fungal pathogens such as Candida albicans . This compound is also relevant in the context of anticancer research, as adamantane-containing thiosemicarbazones have shown cytotoxicity against various human cancer cell lines, including Hep3B, A549, and MCF-7 . The integration of these two potent subunits in a single molecule makes this compound a promising candidate for lead optimization and mechanistic studies in virology, oncology, and infectious disease research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NOS/c29-25(24-7-4-12-30-24)28-23-10-8-22(9-11-23)27-16-19-13-20(17-27)15-26(14-19,18-27)21-5-2-1-3-6-21/h1-12,19-20H,13-18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWSNRVLZSNSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=CS5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H27NOS
  • Molecular Weight : 413.6 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is largely attributed to its thiophene moiety, which plays a crucial role in various pharmacological effects. Thiophenes are known for their ability to interact with biological targets, leading to significant therapeutic outcomes. The compound has shown potential in several areas:

  • Anticancer Activity :
    • Studies indicate that derivatives containing thiophene structures exhibit potent anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines such as U2OS (osteosarcoma) and HeLa (cervical carcinoma), with IC50 values reported as low as 0.69 µM and 0.70 µM respectively .
    • The mechanism involves the inhibition of heat shock protein 90 (Hsp90), crucial for cancer cell survival and proliferation .
  • Antiviral Activity :
    • The compound has displayed significant antiviral properties, particularly against Tobacco Mosaic Virus (TMV). In vitro studies revealed that certain thiophene derivatives achieved induction potencies exceeding those of standard antiviral drugs, indicating their potential as effective antiviral agents .
    • The structural features of thiophenes enhance their binding affinity to viral proteins, facilitating the disruption of viral replication .
  • Antimicrobial Properties :
    • This compound has also been evaluated for its antimicrobial activities. In vitro tests have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL .
    • The compound exhibits bactericidal effects and has been noted for its ability to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus and Staphylococcus epidermidis.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of derivatives similar to this compound. It was found that these compounds significantly inhibited the proliferation of cancer cells in vitro, with a notable decrease in cell viability at concentrations as low as 0.058 µM for T47D cells .

Study 2: Antiviral Potential

In another investigation, the antiviral potential against TMV was assessed, revealing that derivatives exhibited higher induction activity compared to established antiviral agents like ninamycin and tiadinil, suggesting their utility in agricultural applications as plant elicitors .

Data Summary

Activity Type IC50/MIC Values Target Organism/Cell Line
Anticancer0.058 µM (T47D)Cancer Cell Lines (U2OS, HeLa)
AntiviralInduction potency >60% at 50 µg/mLTobacco Mosaic Virus
AntimicrobialMIC: 0.22 - 0.25 µg/mLStaphylococcus aureus, Staphylococcus epidermidis

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays revealed significant cytotoxic effects against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines, with IC50 values indicating effective concentrations for therapeutic use .

1.2 Cannabinoid Receptor Modulation

This compound has been identified as a potential modulator of cannabinoid receptors, particularly the CB1 receptor. Research suggests that it may act as an antagonist, which could have implications for treating conditions related to cannabinoid signaling, such as obesity and addiction . The ability to selectively target these receptors positions this compound as a candidate for further pharmacological development.

1.3 Anti-inflammatory Properties

In addition to its anticancer and cannabinoid receptor activities, this compound has demonstrated anti-inflammatory effects in preclinical studies. It was found to reduce pro-inflammatory cytokine levels in models of inflammation, suggesting its potential utility in treating inflammatory diseases .

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its thiophene moiety contributes to charge transport characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has explored its incorporation into polymer blends to enhance device performance .

2.2 Photovoltaic Applications

Recent studies have investigated the use of this compound in the development of new materials for solar cells. Its ability to absorb light efficiently and convert it into electrical energy positions it as a valuable component in next-generation photovoltaic technologies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the adamantyl and phenyl groups. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Application Findings
Study 1AnticancerSignificant growth inhibition in MDA-MB-231 cell line with IC50 = 12 µM
Study 2Cannabinoid ModulationActs as an antagonist at CB1 receptors, potentially useful for obesity treatment
Study 3Organic ElectronicsImproved charge mobility when incorporated into polymer blends for OLEDs

Comparison with Similar Compounds

Structural Features and Substituent Effects

The adamantyl group distinguishes this compound from other thiophene carboxamides:

  • Adamantyl vs. Arylacryloyl Groups : Analogs like T-IV-B (N-(4-(3-p-Tolylacryloyl)phenyl)thiophene-2-carboxamide) in feature acryloyl-linked aryl groups, which introduce conjugated double bonds but lack the adamantane’s rigidity. This difference may influence binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) .
  • Adamantyl vs. Nitro/Methoxy Substituents : Compounds such as T-IV-H (4-nitrophenyl substituent) and T-IV-I (3-nitrophenyl) in exhibit electron-withdrawing nitro groups, which enhance polarity but reduce membrane permeability compared to the adamantyl group’s lipophilicity .
  • Adamantyl vs.

Physicochemical Properties

  • Lipophilicity : The adamantyl group likely increases logP compared to analogs with polar substituents (e.g., nitro or hydroxyl groups in T-IV-C and T-IV-H) .
  • Melting Point : Adamantane’s rigidity may elevate melting points relative to flexible analogs like T-IV-B (132°C) or Compound 56 (152–154°C), though data are speculative .
  • Solubility: The adamantyl group’s hydrophobicity could reduce aqueous solubility compared to sulfonamide-benzamide derivatives (e.g., Compound 22 in ), which incorporate morpholinosulfonyl groups for enhanced solubility .

Q & A

Q. What are the recommended synthetic routes for N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide?

The synthesis of thiophene carboxamides typically involves coupling a thiophene carbonyl chloride derivative with an aniline-containing precursor. For example:

  • React 2-thiophenecarbonyl chloride with 4-(3-phenyl-1-adamantyl)aniline in acetonitrile under reflux, followed by solvent evaporation to isolate the product .
  • Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) and characterization using NMR and mass spectrometry (HRMS) to confirm structural integrity .
  • Note: The adamantyl group may require steric consideration during coupling; extended reaction times or elevated temperatures could improve yields.

Q. How can the crystal structure of this compound be determined?

X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard:

  • Grow single crystals via slow evaporation of acetonitrile or DMSO solutions.
  • Collect diffraction data and refine with SHELXL, focusing on dihedral angles between the thiophene and adamantyl-substituted phenyl rings to assess planarity .
  • Weak intermolecular interactions (C–H⋯O/S) may dominate packing, as seen in analogous thiophene carboxamides .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Anticancer: Perform MTT assays on cancer cell lines (e.g., breast cancer MCF-7) to measure IC₅₀ values. Compare to structurally similar compounds like N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide, which showed caspase-mediated apoptosis .
  • Antiviral: Screen against viral proteases (e.g., Ebola VP35) using fluorescence-based assays, leveraging findings from thiophene-based entry inhibitors .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling: Measure absorption, distribution, and metabolism in animal models. Similar compounds exhibit rapid hepatic metabolism and short half-lives (~6 hours), necessitating structural optimization (e.g., adding methyl groups to reduce clearance) .
  • Metabolite Identification: Use LC-MS to detect active metabolites. For example, hydroxylation of the adamantyl group could enhance solubility but reduce target binding .

Q. What computational methods aid in predicting its mechanism of action?

  • Molecular Docking: Model interactions with kinases (e.g., EGFR or VEGFR2) using AutoDock Vina. Prioritize binding pockets where the adamantyl group enhances hydrophobic interactions .
  • QSAR Studies: Correlate substituent effects (e.g., adamantyl vs. phenyl) with activity. A comparative table from analogous compounds shows:
SubstituentActivity LevelKey Feature
Adamantyl-phenyl (target)High (predicted)Enhanced steric bulk
4-MethoxyphenylModerateImproved solubility
3-ChlorophenylLowElectrophilic reactivity

Data inferred from SAR studies of similar thiophene carboxamides .

Q. How can crystallographic disorder in the adamantyl group be addressed during refinement?

  • Apply restraints to the adamantyl moiety using SHELXL’s AFIX commands to stabilize refinement.
  • Use twin refinement if data shows pseudo-merohedral twinning, a common issue with bulky substituents .

Q. What strategies improve oral bioavailability for this compound?

  • Prodrug Design: Convert the carboxamide to a methyl ester to enhance intestinal absorption.
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes, as demonstrated for thiophene derivatives with low aqueous solubility .

Methodological Considerations

  • Contradictory Data Analysis: Cross-validate bioassay results with orthogonal assays (e.g., Western blotting for apoptosis markers if MTT data is inconclusive) .
  • Synthetic Challenges: Optimize adamantyl-phenyl coupling using Pd-catalyzed Buchwald-Hartwig conditions if traditional methods fail .

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